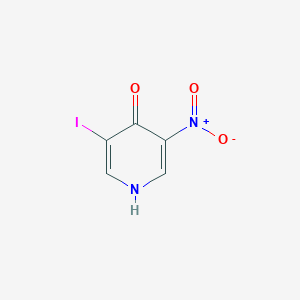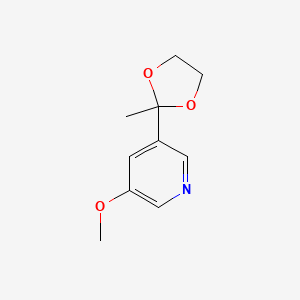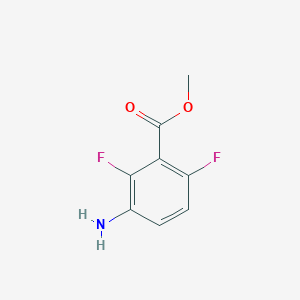
((S)-2,2,2-Trifluoro-1-methylethyl)benzene
Vue d'ensemble
Description
((S)-2,2,2-Trifluoro-1-methylethyl)benzene: is an organic compound that belongs to the class of aromatic hydrocarbons. It features a benzene ring substituted with a trifluoromethyl group and a chiral center, making it an interesting subject for stereochemical studies. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method for synthesizing ((S)-2,2,2-Trifluoro-1-methylethyl)benzene is through Friedel-Crafts alkylation. This involves the reaction of benzene with a trifluoromethyl-substituted alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Grignard Reaction: Another synthetic route involves the use of a Grignard reagent.
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts alkylation due to its efficiency and scalability. The process is optimized to minimize by-products and maximize yield, often employing continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: ((S)-2,2,2-Trifluoro-1-methylethyl)benzene can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding cyclohexane derivative.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Halogenation: Halogens (Cl2, Br2) in the presence of iron(III) chloride (FeCl3) or iron(III) bromide (FeBr3).
Oxidation: Potassium permanganate (KMnO4) in alkaline conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products:
Nitration: Nitro-((S)-2,2,2-Trifluoro-1-methylethyl)benzene.
Halogenation: Halogenated this compound.
Oxidation: Trifluoromethylbenzoic acid.
Reduction: Cyclohexyl derivative of this compound.
Applications De Recherche Scientifique
Chemistry: ((S)-2,2,2-Trifluoro-1-methylethyl)benzene is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates .
Biology: In biological research, the compound is used to study the effects of fluorinated aromatic compounds on enzyme activity and protein-ligand interactions. Its chiral nature makes it valuable for stereochemical investigations .
Medicine: The compound’s derivatives are explored for their potential as anti-inflammatory and anticancer agents. The trifluoromethyl group is known to enhance the pharmacokinetic properties of therapeutic molecules .
Industry: this compound is employed in the production of specialty chemicals, including advanced materials and polymers. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of ((S)-2,2,2-Trifluoro-1-methylethyl)benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by forming strong dipole interactions and hydrogen bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
Methylbenzene (Toluene): Unlike ((S)-2,2,2-Trifluoro-1-methylethyl)benzene, toluene lacks the trifluoromethyl group, resulting in different chemical and physical properties.
Ethylbenzene: Similar to toluene, ethylbenzene does not have the trifluoromethyl group, making it less stable and less reactive in certain reactions.
Chlorobenzene: Chlorobenzene contains a chlorine substituent instead of a trifluoromethyl group, leading to different reactivity and applications.
Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions with biological targets. These characteristics make it a valuable compound in various scientific and industrial fields .
Propriétés
IUPAC Name |
[(2S)-1,1,1-trifluoropropan-2-yl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3/c1-7(9(10,11)12)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYXDDCJRHYYKF-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


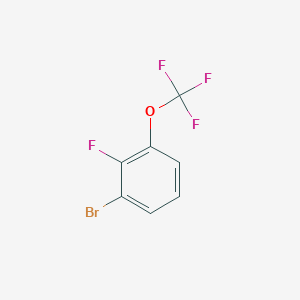

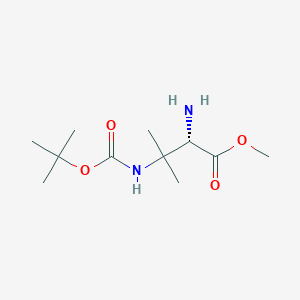

![N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine](/img/structure/B1390513.png)

